molecular formula C5H11ClFNO B3118043 [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride CAS No. 2306246-87-5

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride

Cat. No.: B3118043
CAS No.: 2306246-87-5
M. Wt: 155.60
InChI Key: MCSMAEKVMQAPIQ-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 g/mol . This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring, which is further connected to a methanol group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride can be compared with other similar compounds, such as:

    [(2R,4R)-4-chloropyrrolidin-2-yl]methanol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    [(2R,4R)-4-bromopyrrolidin-2-yl]methanol;hydrochloride:

    [(2R,4R)-4-iodopyrrolidin-2-yl]methanol;hydrochloride:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

IUPAC Name

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSMAEKVMQAPIQ-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1CO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Reactant of Route 2
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Reactant of Route 3
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Reactant of Route 4
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Reactant of Route 5
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Reactant of Route 6
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.